molecular formula C12H16O2 B15126327 2-(4-Isopropylphenyl)propanoic acid

2-(4-Isopropylphenyl)propanoic acid

Cat. No.: B15126327
M. Wt: 192.25 g/mol
InChI Key: DESVPZPAXGJCGM-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)propanoic acid, also known as hydratropic acid, is an organic compound with the molecular formula C12H16O2. It is a derivative of propanoic acid and features an isopropyl group attached to the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropylphenyl)propanoic acid typically involves the Friedel-Crafts alkylation of benzene with isopropyl chloride, followed by carboxylation. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of the corresponding ketone or aldehyde intermediates. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isopropylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(4-Isopropylphenyl)propanoic acid is unique due to its specific structural features, such as the isopropyl group on the phenyl ring, which influences its pharmacokinetic and pharmacodynamic properties. This structural uniqueness contributes to its distinct biological activities and applications .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C12H16O2/c1-8(2)10-4-6-11(7-5-10)9(3)12(13)14/h4-9H,1-3H3,(H,13,14)

InChI Key

DESVPZPAXGJCGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)C(=O)O

Origin of Product

United States

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